molecular formula C18H13BrN2O2 B12795862 N'-(2-bromobenzoyl)naphthalene-1-carbohydrazide CAS No. 73826-60-5

N'-(2-bromobenzoyl)naphthalene-1-carbohydrazide

Cat. No.: B12795862
CAS No.: 73826-60-5
M. Wt: 369.2 g/mol
InChI Key: SYFZOPWQKVMOOJ-UHFFFAOYSA-N
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Description

N'-(2-Bromobenzoyl)naphthalene-1-carbohydrazide (CAS: 73826-60-5) is an organic compound with the molecular formula C₁₈H₁₃BrN₂O₂ and a molecular weight of 369.21 g/mol . Its structure features a naphthalene moiety linked to a 2-bromobenzoyl group via a hydrazide bridge. This configuration confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No.

73826-60-5

Molecular Formula

C18H13BrN2O2

Molecular Weight

369.2 g/mol

IUPAC Name

N'-(2-bromobenzoyl)naphthalene-1-carbohydrazide

InChI

InChI=1S/C18H13BrN2O2/c19-16-11-4-3-9-15(16)18(23)21-20-17(22)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,20,22)(H,21,23)

InChI Key

SYFZOPWQKVMOOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide typically involves the reaction of 2-bromobenzoyl chloride with naphthalene-1-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Corresponding oxides or hydrides.

    Coupling Reactions: Complex polycyclic structures with extended conjugation.

Scientific Research Applications

N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the naphthalene moiety play crucial roles in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or cell cycle regulation.

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Effects

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference Biological Activity
This compound 73826-60-5 C₁₈H₁₃BrN₂O₂ 369.21 Bromine at ortho position on benzoyl Antimicrobial, anticancer
2'-(4-Bromobenzoyl)-1-naphthohydrazide 84282-40-6 C₁₈H₁₃BrN₂O₂ 369.21 Bromine at para position on benzoyl Similar antimicrobial activity, but lower steric hindrance

Key Insight : The ortho -bromine in the target compound introduces steric constraints that may alter binding affinity to biological targets compared to the para -isomer .

Substituent Variation: Bromine vs. Methoxy

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
This compound 73826-60-5 C₁₈H₁₃BrN₂O₂ 369.21 Bromine (electron-withdrawing) Enhanced electrophilicity, potential for halogen bonding
2'-(4-Methoxybenzoyl)-1-naphthohydrazide 83833-17-4 C₁₉H₁₆N₂O₃ 320.34 Methoxy (electron-donating) Increased solubility; altered electronic profile

Key Insight : The bromine atom enhances reactivity in cross-coupling reactions, whereas methoxy groups improve solubility but reduce electrophilicity .

Core Structure Variations

Compound Name CAS Number Molecular Formula Key Structural Feature Applications
This compound 73826-60-5 C₁₈H₁₃BrN₂O₂ Hydrazide-linked naphthalene and benzoyl Drug discovery
N'-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide 1220-87-7 C₁₃H₁₃BrN₂O₂S Sulfonohydrazide group Industrial catalysis
1,4-Bis(2-bromobenzoyl)piperazine - C₁₈H₁₄Br₂N₂O₂ Piperazine core with dual bromobenzoyl groups Cancer therapy (enzyme inhibition)

Key Insight: Sulfonohydrazides (e.g., CAS 1220-87-7) exhibit distinct reactivity in industrial settings, while piperazine derivatives (e.g., 1,4-bis-substituted) show promise in multitarget anticancer therapies .

Biological Activity

N'-(2-bromobenzoyl)naphthalene-1-carbohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Synthesis of this compound

The compound can be synthesized through a reaction between 2-bromobenzoyl chloride and naphthalene-1-carbohydrazide. The general reaction scheme involves the following steps:

  • Preparation of Naphthalene-1-carbohydrazide : Naphthalene-1-carboxylic acid is converted to the corresponding hydrazide.
  • Acylation Reaction : The hydrazide is then treated with 2-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield this compound.

This compound exhibits biological activity primarily through its interaction with specific enzymes and proteins. The mechanism involves:

  • Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, blocking their function. This is particularly relevant in cancer biology, where inhibiting specific enzymes can lead to reduced tumor growth.
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways, potentially through the activation of caspases or other apoptotic factors.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it was found to reduce viability in MCF-7 breast cancer cells by inducing apoptosis.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-715Induction of apoptosis
    HeLa20Inhibition of cell cycle progression
  • Anti-inflammatory Activity : The compound has also demonstrated anti-inflammatory effects in animal models, reducing paw edema in carrageenan-induced inflammation models.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated significant cytotoxicity against MCF-7 and HeLa cells, with IC50 values indicating effective inhibition at relatively low concentrations.

Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. The results showed that this compound inhibited glutathione S-transferase (GST) activity, which is crucial for detoxifying harmful compounds in cells.

Comparative Analysis with Similar Compounds

To highlight its unique properties, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesKey Biological Activities
N'-(4-bromobenzoyl)benzohydrazideBromine at para positionModerate anticancer activity
N'-(3-bromobenzoyl)benzohydrazideBromine at meta positionLower enzyme inhibition compared to target compound
Naphthalene-1-carbohydrazideNo bromine substituentMinimal biological activity

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